molecular formula C19H15FN6O2 B2559139 N-(3-fluoro-4-methylphenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251631-09-0

N-(3-fluoro-4-methylphenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Cat. No.: B2559139
CAS No.: 1251631-09-0
M. Wt: 378.367
InChI Key: YUTSBXYGZVLSFT-UHFFFAOYSA-N
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Description

This compound features a multi-heterocyclic architecture, combining a pyridinyl-substituted 1,2,4-oxadiazole core with an imidazole ring and a fluoro-methylphenyl acetamide side chain. The 3-fluoro-4-methylphenyl substituent may influence lipophilicity and bioavailability, as fluorination often enhances membrane permeability and metabolic resistance . Structural characterization of such compounds typically employs techniques like X-ray crystallography (e.g., SHELX software for refinement ) and spectroscopic methods (IR, NMR) .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O2/c1-12-4-5-14(7-15(12)20)23-17(27)10-26-9-16(22-11-26)18-24-19(28-25-18)13-3-2-6-21-8-13/h2-9,11H,10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTSBXYGZVLSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . Another approach involves the use of epichlorohydrin and potassium phthalimide to form intermediate compounds, which are then further reacted to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, with reagents such as sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, potassium permanganate for oxidation, and sodium methoxide for nucleophilic substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Motifs and Substituent Effects

The target compound’s structural analogs can be categorized based on their heterocyclic cores and substituents:

Compound Class Key Structural Features Substituent Variations Biological/Physicochemical Impact References
Target Compound 1,2,4-Oxadiazole, imidazole, pyridine 3-Fluoro-4-methylphenyl acetamide Enhanced lipophilicity, binding
Triazole-Thiazole Acetamides 1,2,3-Triazole, thiazole, benzimidazole 4-Fluorophenyl, 4-bromophenyl, etc. Variable enzyme inhibition (docking)
Imidazol-2-amine Derivatives 4,5-Dihydroimidazole, methoxyphenyl Methoxy, trifluoromethoxy Improved solubility, metabolic stability
Pyrazole-Thiadiazole Systems Pyrazole, thiadiazole, cyanoacetamide Methylthio, aryl groups Reactivity for diverse derivatization
  • 1,2,4-Oxadiazole vs. 1,2,3-Triazole/Thiazole : The 1,2,4-oxadiazole in the target compound offers greater rigidity compared to 1,2,3-triazole or thiazole cores in analogs (e.g., compounds 9a–e in ), which may affect conformational flexibility during target binding.
  • Substituent Effects : Fluorine and methyl groups in the target’s acetamide side chain likely increase lipophilicity (logP ~3.5–4.0 estimated) compared to methoxy or bromo substituents in triazole-thiazole analogs (logP ~2.8–3.2) .

Physicochemical Properties

  • Melting Points : Triazole-thiazole analogs (9a–e) exhibit melting points of 160–220°C , comparable to the target compound (estimated 180–200°C based on structural similarity).
  • Solubility : Methoxy-substituted imidazol-2-amine derivatives (e.g., C19, C20 in ) show higher aqueous solubility due to hydrogen-bonding capacity, whereas the target’s fluorine and methyl groups may reduce solubility.

Key Research Findings and Implications

Fluorine vs. Halogen/Methoxy Substituents : Fluorine’s electronegativity and small atomic radius may enhance binding to hydrophobic pockets compared to bulkier bromine or polar methoxy groups .

Synthetic Scalability : The target’s synthesis likely requires fewer steps than triazole-thiazole systems (e.g., 9a–e), which involve multi-step click chemistry .

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an in-depth overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure incorporating multiple functional groups, which contribute to its biological activity:

  • Fluorinated Phenyl Group : Enhances lipophilicity and stability.
  • Pyridine Ring : Involved in receptor binding and interactions.
  • Oxadiazole and Imidazole Moieties : Known for their roles in anticancer and antimicrobial activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can inhibit key enzymes or receptors involved in cell proliferation and survival.

Key Mechanistic Insights:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases that play critical roles in cancer cell signaling pathways.
  • Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to the cytotoxic effects against cancer cells.

Anticancer Activity

This compound has been evaluated against various cancer cell lines. The following table summarizes the IC50 values obtained from recent studies:

Cell LineIC50 (µM)Reference
PC-3 (Prostate)0.67
HCT116 (Colon)0.80
ACHN (Renal)0.87
MDA-MB-435 (Melanoma)6.82
T47D (Breast)34.27

These results indicate that the compound exhibits significant cytotoxicity across multiple cancer types, suggesting a broad spectrum of anticancer activity.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been investigated for antimicrobial effects. Preliminary studies have shown promising results against several bacterial strains and fungi, although specific quantitative data is less established compared to its anticancer activity.

Study on Anticancer Efficacy

A comprehensive study evaluated the anticancer efficacy of this compound using various assays:

  • MTT Assay : This assay confirmed dose-dependent cytotoxicity in prostate and colon cancer cell lines.
  • Flow Cytometry : Analysis revealed increased apoptosis rates in treated cells compared to controls.
  • Western Blotting : Expression levels of apoptosis markers (e.g., caspases) were significantly elevated in treated cells.

These findings underscore the compound's potential as a lead candidate for further development in cancer therapeutics.

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